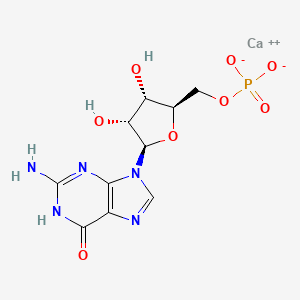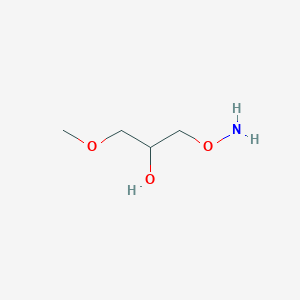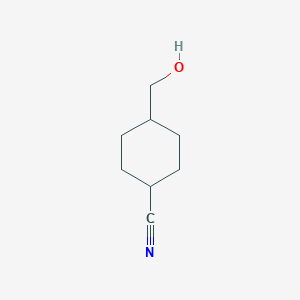
2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene
Descripción general
Descripción
“2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene” is a chemical compound with the molecular formula C4HBrF6 . It is an unsaturated, highly fluorinated hydrocarbon .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene” can be represented by the InChI code1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- . This indicates the presence of a bromine atom attached to a carbon atom, which is also attached to three fluorine atoms. The other carbon atoms are also attached to fluorine atoms.
Aplicaciones Científicas De Investigación
Gas Separations Using Ionic Liquid Membranes
Research highlights the utilization of supported ionic liquid membranes (SILMs) in gas separations, outperforming standard polymers in CO2/N2 and CO2/CH4 separations. The study emphasizes the need for setting benchmarks and projecting upper limits for SILM performance based on the physical chemistry of room temperature ionic liquids (RTILs), guiding future research to focus on SILMs cast from RTILs with smaller molar volumes for CO2-separations and exploring facilitated transport via silver carriers for olefin/paraffin separations (Scovazzo, 2009).
Ethylene Dimerization to Butene-1
A significant area of interest in both industrial and educational-research sectors is the production of Butene-1, a critical compound used to regulate the density of high-density and linear low-density polyethylene. This paper reviews ethylene dimerization techniques and operational processes used to minimize fouling, identifying Alphabutol technology as a prominent Butene-1 production process. It highlights the room for improvement in ethylene dimerization research, particularly in operational processes to enhance selectivity and efficiency (Alenezi, Manan, & Zaidel, 2019).
Novel Brominated Flame Retardants
This review summarizes the occurrence of novel brominated flame retardants (NBFRs) in various environments, including their EU registration, potential risks, and gaps in current knowledge. It points out the need for further research on NBFRs' occurrence, environmental fate, and toxicity. The review also calls for optimized analytical methods to include all NBFRs and further studies on their potential leaching from consumer goods (Zuiderveen, Slootweg, & de Boer, 2020).
Downstream Processing of Biologically Produced Diols
Focusing on the recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol, this review discusses the significant cost associated with the separation of these diols from fermentation broth. It emphasizes the need for improvements in separation technologies concerning yield, purity, and energy consumption, suggesting that methods like aqueous two-phase extraction, pervaporation, and reverse osmosis deserve more attention in future research (Xiu & Zeng, 2008).
Synthesis of Bromobiphenyl Compounds
This paper presents a practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials. Highlighting the absence of an easily performed synthesis in existing literature, the study introduces a pilot-scale method for preparation from methyl nitrite and 2-fluoro-4-bromoaniline, emphasizing the method's potential for large-scale production despite the challenges associated with handling methyl nitrite (Qiu et al., 2009).
Propiedades
IUPAC Name |
(Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF6/c5-2(4(9,10)11)1-3(6,7)8/h1H/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWYRKGFPCBMHX-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\Br)\C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | |
CAS RN |
20591-32-6, 400-41-9 | |
| Record name | (E)-2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020591326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 400-41-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



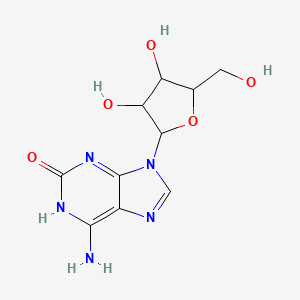
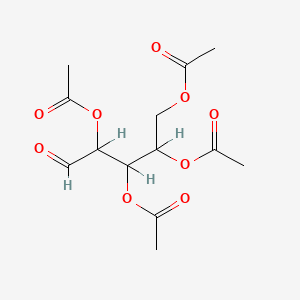
![1,2-Diphenyl-3-methyl-4-[methylamino]-2-butyl propionate maleate salt](/img/structure/B3425124.png)
